1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one
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Overview
Description
1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring, a methylamino group, and a prop-2-yn-1-one moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one involves several steps. One common synthetic route includes the reaction of cyclopentanone with methylamine to form 1-(methylamino)cyclopentanol. This intermediate is then subjected to a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the propargyl position, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one can be compared with other similar compounds, such as:
1-Cyclopentyl-2-propyn-1-one: This compound shares a similar cyclopentyl and propargyl structure but lacks the methylamino group, resulting in different chemical properties and reactivity.
1-(Methylamino)cyclopentanol: This intermediate in the synthesis of this compound has a hydroxyl group instead of the propargyl moiety, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and research applications .
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[1-(methylamino)cyclopentyl]prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8(11)9(10-2)6-4-5-7-9/h1,10H,4-7H2,2H3 |
InChI Key |
LEBRUVHUVAQOHL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCC1)C(=O)C#C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.